molecular formula C3H2N2O2S B1602375 1,3,4-Thiadiazole-2-carboxylic acid CAS No. 499770-97-7

1,3,4-Thiadiazole-2-carboxylic acid

Cat. No.: B1602375
CAS No.: 499770-97-7
M. Wt: 130.13 g/mol
InChI Key: DERHNSJVDWFDKZ-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both sulfur and nitrogen atoms in the ring imparts unique chemical properties to the compound, making it a valuable building block for the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Thiadiazole-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or other purification techniques .

Another method involves the cyclization of hydrazonoyl halides with thiocyanates or thiosemicarbazides. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized to ensure high yield and efficiency while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiadiazoline derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,4-Thiadiazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways:

    DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.

    Enzyme Inhibition: The compound can inhibit the activity of various enzymes, including kinases and proteases.

    Receptor Modulation: The compound can bind to and modulate the activity of various receptors, including G-protein-coupled receptors and ion channels.

Comparison with Similar Compounds

1,3,4-Thiadiazole-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms, which imparts unique reactivity and biological activities compared to its analogs .

Properties

IUPAC Name

1,3,4-thiadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2S/c6-3(7)2-5-4-1-8-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERHNSJVDWFDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592018
Record name 1,3,4-Thiadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-97-7
Record name 1,3,4-Thiadiazole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499770-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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